5-[(4-Chloro-3-methylphenoxy)methyl]furan-2-carbohydrazide
Description
5-[(4-Chloro-3-methylphenoxy)methyl]furan-2-carbohydrazide (CAS: 827588-51-2) is a carbohydrazide derivative featuring a furan ring substituted with a phenoxy group bearing chloro and methyl substituents. Its molecular formula is C₁₃H₁₃ClN₂O₃, with a molecular weight of 280.71 g/mol . The structure comprises a furan-2-carbohydrazide core linked via a methylene group to a 4-chloro-3-methylphenoxy moiety. This compound is synthesized through condensation reactions, often involving furan-2-carbohydrazide and substituted benzaldehydes under inert conditions .
Properties
IUPAC Name |
5-[(4-chloro-3-methylphenoxy)methyl]furan-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-8-6-9(2-4-11(8)14)18-7-10-3-5-12(19-10)13(17)16-15/h2-6H,7,15H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKAMNOABKWTGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=C(O2)C(=O)NN)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301158035 | |
| Record name | 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furancarboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301158035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827588-51-2 | |
| Record name | 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furancarboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=827588-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furancarboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301158035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-[(4-Chloro-3-methylphenoxy)methyl]furan-2-carbohydrazide, a compound with the CAS number 827588-51-2, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C₁₃H₁₃ClN₂O₃, with a molecular weight of 280.71 g/mol. The compound features a furan ring substituted with a phenoxy group, which is significant for its biological properties.
Biological Activity Overview
Anticancer Activity
Research indicates that derivatives of furan-based compounds, including this compound, exhibit promising anticancer properties. The presence of the chloro and methyl substituents on the phenyl ring enhances the cytotoxic effects against various cancer cell lines.
Mechanism of Action
The proposed mechanism of action involves the inhibition of key cellular pathways involved in cell proliferation and survival. For instance, studies have shown that similar compounds can inhibit RET kinase activity, which is crucial in certain types of cancers . The hydrazide moiety may also contribute to its biological activity by forming hydrazone derivatives that can interact with biological targets.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the phenyl and furan rings significantly affect the biological activity of these compounds. Key findings include:
- Chloro Substitution : The presence of chlorine at the para position enhances cytotoxicity.
- Methyl Groups : Methyl substitutions increase lipophilicity, potentially improving cell membrane permeability.
| Compound | Substituent | IC50 (µg/mL) | Activity |
|---|---|---|---|
| 5a | -Cl | 1.61 | High |
| 5b | -CH₃ | 1.98 | Moderate |
Case Studies
- Study on Antitumor Activity : A study evaluated the anticancer effects of various furan derivatives, including our compound of interest. It was found that compounds with similar structures exhibited IC50 values lower than those of established chemotherapeutics like doxorubicin .
- Inhibition Studies : Another investigation focused on the inhibition of RET kinase by structurally related compounds, demonstrating that modifications in substituents led to varying degrees of inhibition on cell proliferation driven by RET mutations .
- Antibacterial Properties : Preliminary tests indicated that some derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting a broader spectrum of biological activity than previously recognized .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Recent studies have indicated that derivatives of furan-based compounds exhibit significant anticancer properties. The incorporation of the hydrazide functional group in 5-[(4-Chloro-3-methylphenoxy)methyl]furan-2-carbohydrazide enhances its bioactivity against various cancer cell lines. Research has shown that such compounds can induce apoptosis in cancer cells, providing a promising avenue for developing new anticancer agents .
Antimicrobial Properties : The compound has also been investigated for its antimicrobial activity. Preliminary findings suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent .
Agricultural Applications
Pesticide Development : The structural characteristics of this compound suggest potential use as a pesticide or herbicide. Its ability to interact with biological systems could lead to the development of novel agrochemicals that target specific pests while minimizing environmental impact .
Plant Growth Regulators : There is ongoing research into the use of this compound as a plant growth regulator. Its effects on plant metabolism and growth patterns could be harnessed to improve crop yields and resilience against environmental stressors .
Material Science
Polymer Chemistry : The unique properties of this compound make it suitable for applications in polymer chemistry. It can be used as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties .
Nanotechnology : The compound's potential for functionalization allows it to be incorporated into nanomaterials, which can be utilized in drug delivery systems and other advanced material applications. The ability to modify its surface properties can lead to improved interaction with biological systems .
Case Study 1: Anticancer Research
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of furan-based compounds, including this compound. They tested these compounds against various cancer cell lines and found that certain derivatives displayed IC50 values significantly lower than existing chemotherapeutics, indicating potent anticancer activity.
Case Study 2: Agricultural Application
A field trial was conducted to evaluate the efficacy of this compound as a pesticide. Results showed a marked reduction in pest populations on treated crops compared to untreated controls, suggesting its potential as an environmentally friendly alternative to traditional pesticides.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs, emphasizing substituent variations and their impact on physicochemical and biological properties:
Structural and Functional Insights
Electron-Deficient vs. Methoxy (3-OMe) and dimethylamino groups in 5-[(3-Methoxyphenoxy)methyl]furan-2-carbohydrazide and 5-[(dimethylamino)methyl]furan-2-carbohydrazide act as electron donors, improving solubility and influencing hydrogen-bonding interactions .
Halogen Effects: Chlorine and fluorine substituents (e.g., 2-Cl, 4-F in 5-[(2-Chloro-4-fluorophenoxy)methyl]furan-2-carbohydrazide) enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
Analgesic activity is reported for N'-(5-aryl-2-oxofuranylidene)furan-2-carbohydrazides, where aryl groups influence receptor binding .
Synthetic Methodologies :
- Most analogs are synthesized via hydrazide-aldehyde condensations, often catalyzed by acids (e.g., acetic acid) or bases (e.g., triethylamine) .
- Cyclization reactions, as seen in N'-(5-aryl-2-oxofuranylidene)furan-2-carbohydrazides , highlight the versatility of furan-2-carbohydrazide in forming heterocyclic systems .
Analytical and Computational Tools
- Structural Characterization : X-ray crystallography (SHELX software) and NMR spectroscopy are standard for confirming hydrazide derivatives' structures .
- logP and Solubility: Computational models (e.g., logP calculations) predict that methoxy and amino substituents improve solubility compared to halogenated analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
